molecular formula C10H16ClN5 B15114204 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15114204
M. Wt: 241.72 g/mol
InChI Key: XMOIUOGJJYDVGA-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and linked through a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 1,3-dimethylpyrazole with formaldehyde and a secondary amine under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    1,3-Dimethyl-4-nitropyrazole: Contains a nitro group, offering different reactivity and applications.

    4-Methyl-1-phenylpyrazole: Substituted with a phenyl group, providing unique properties.

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine is unique due to its dual pyrazole rings linked by a methylene bridge, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility, making it more versatile for various applications compared to its analogs.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-9(6-15(3)13-8)4-11-10-5-12-14(2)7-10;/h5-7,11H,4H2,1-3H3;1H

InChI Key

XMOIUOGJJYDVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)C)C.Cl

Origin of Product

United States

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